molecular formula C13H11ClN4O2S B12490572 N-(3-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

N-(3-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B12490572
M. Wt: 322.77 g/mol
InChI Key: QOTJOYWNRPQBCO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring and the sulfonamide group in its structure contributes to its unique chemical properties and biological activities.

Properties

Molecular Formula

C13H11ClN4O2S

Molecular Weight

322.77 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

InChI

InChI=1S/C13H11ClN4O2S/c1-9-15-16-13-12(6-3-7-18(9)13)21(19,20)17-11-5-2-4-10(14)8-11/h2-8,17H,1H3

InChI Key

QOTJOYWNRPQBCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same microwave-mediated cascade reaction. The process demonstrates good functional group tolerance and results in high yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, such as kinases, by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to the inhibition of cellular processes that are essential for the survival and proliferation of cancer cells . Additionally, the compound can disrupt microbial cell membranes, leading to the death of bacterial cells .

Comparison with Similar Compounds

N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide lies in its specific substitution pattern and the presence of the sulfonamide group, which contributes to its distinct chemical and biological properties.

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